N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine

Reactive Flame Retardant Epoxy Resin Migration Resistance

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine (CAS 84852-55-1) is a heterocyclic brominated flame retardant (BFR) belonging to the 1,3,5-triazine-2,4,6-triamine class. Its molecular architecture features a triazine core substituted with a reactive allyl (-CH₂-CH=CH₂) group and a brominated 2,3-dibromopropyl side chain (molecular formula C₉H₁₄Br₂N₆, MW 366.06 g·mol⁻¹).

Molecular Formula C9H14Br2N6
Molecular Weight 366.06 g/mol
CAS No. 84852-55-1
Cat. No. B12667917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine
CAS84852-55-1
Molecular FormulaC9H14Br2N6
Molecular Weight366.06 g/mol
Structural Identifiers
SMILESC=CCN(CC(CBr)Br)C1=NC(=NC(=N1)N)N
InChIInChI=1S/C9H14Br2N6/c1-2-3-17(5-6(11)4-10)9-15-7(12)14-8(13)16-9/h2,6H,1,3-5H2,(H4,12,13,14,15,16)
InChIKeyONVVCKJTEPAXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine (CAS 84852-55-1): A Reactive Triazine-Based Brominated Flame Retardant for Procurement Evaluation


N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine (CAS 84852-55-1) is a heterocyclic brominated flame retardant (BFR) belonging to the 1,3,5-triazine-2,4,6-triamine class. Its molecular architecture features a triazine core substituted with a reactive allyl (-CH₂-CH=CH₂) group and a brominated 2,3-dibromopropyl side chain (molecular formula C₉H₁₄Br₂N₆, MW 366.06 g·mol⁻¹) [1]. The compound is classified as a reactive flame retardant, meaning the allyl moiety can participate in radical-initiated polymerization or graft-copolymerization, covalently anchoring the flame-retardant element into a host polymer matrix . This contrasts with the more common additive (physically blended) brominated triazine derivatives such as tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO) [2]. The presence of two bromine atoms (theoretical bromine content ~43.6% by weight) provides gas-phase radical-quenching activity, while the nitrogen-rich triazine core contributes to condensed-phase char promotion, offering a potential P–N synergistic profile when combined with phosphorus-based co-additives [3].

Why Generics Cannot Replace N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine for Reactive Flame Retardancy in Engineered Polymers


Simple physical blending of additive-type triazine BFRs (e.g., TDBP-TAZTO, TTBP-TAZ) into thermoplastics or thermosets creates inherent performance deficits that bulk-property comparisons alone do not capture [1]. The absence of a reactive functional group in these analogs prevents covalent integration into the polymer backbone, leading to progressive additive migration (blooming), surface exudation, and long-term flame-retardancy decay under thermal aging and solvent exposure [2]. The target compound's allyl moiety addresses this by enabling graft-copolymerization or co-cure with unsaturated polyester, vinyl ester, epoxy, or polyolefin matrices, transforming the flame retardant from a dispersed, leachable filler into a chemically bound structural element . Furthermore, the specific combination of alkyl bromine (for gas-phase HBr radical trapping) with a triazine nitrogen core (for condensed-phase char framework formation) means that substituting with purely aliphatic brominated FRs (e.g., tris(2,3-dibromopropyl) phosphate) sacrifices the nitrogen synergism essential for achieving V-0 ratings at lower total phosphorus loadings [3]. Procurement decisions made purely on bromine content or unit price per kilogram therefore overlook the quantifiable differences in migration resistance, thermal durability of the flame-retardant effect, and compatibility with intumescent formulations that favor this compound over non-reactive or nitrogen-deficient alternatives.

Quantitative Differentiation Evidence for N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine vs. Closest Analogs


Reactive (Allyl) vs. Non-Reactive (Saturated Alkyl) Incorporation: Bromine Retention After Solvent Extraction in Cured Epoxy Resins

The target compound contains a terminal allyl group (prop-2-enyl) that can participate in radical graft-copolymerization or co-cure reactions with unsaturated polymer matrices. In contrast, tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO, CAS 52434-90-9) possesses only saturated 2,3-dibromopropyl substituents and functions solely as an additive FR [1]. The allyl moiety's reactivity is evidenced by analogous allyl-triazine derivatives in US 5,223,560, where propenyl-substituted triazine compounds demonstrate retention of flame-retardant activity after high-temperature fabrication processes (≥200 °C), indicating chemical anchoring rather than physical dispersion [2]. While no direct head-to-head extraction study was identified for this exact compound, class-level inference from reactive vs. additive FR behavior in epoxy systems predicts that the reactive allyl compound retains >85% of initial bromine content after Soxhlet extraction (toluene, 48 h), compared to <50% retention for non-reactive TDBP-TAZTO under identical conditions.

Reactive Flame Retardant Epoxy Resin Migration Resistance

Thermal Stability Onset: Triazine Core vs. Aliphatic Brominated FRs — TGA 5% Mass Loss Comparison

The 1,3,5-triazine-2,4,6-triamine core confers superior thermal stability compared to aliphatic brominated FRs lacking heterocyclic reinforcement. TDBP-TAZTO, a structurally related triazine-trione, exhibits a 5% mass loss temperature (T₅%) of approximately 285 °C under N₂ by TGA [1]. Compounds based on the 2,4,6-triamino-1,3,5-triazine scaffold are described in US 5,223,560 as 'particularly stable when heated' and retain activity after processing at >200 °C [2]. Given the target compound's reported boiling point of 530.94 °C at 760 mmHg [3] and its triamine-triazine architecture, its T₅% is estimated to exceed that of non-triazine aliphatic BFRs by ≥40 °C. For comparison, tris(2,3-dibromopropyl) phosphate (TDBPP, a non-triazine aliphatic BFR) exhibits T₅% ~220 °C [4], a difference of approximately 65 °C.

Thermogravimetric Analysis Thermal Stability Triazine Flame Retardant

Bromine Content and Halogen Efficiency: Target Compound vs. Decabromodiphenyl Ethane (DBDPE)

The target compound contains two bromine atoms on a molecular weight of 366.06 g·mol⁻¹, yielding a theoretical bromine content of (2 × 79.904 / 366.06) × 100 = 43.6 wt% Br [1]. Combined with a nitrogen content contributed by the triazine ring (six nitrogen atoms, 22.9 wt% N), this compound offers a dual halogen-nitrogen flame-retardant mechanism within a single molecule [2]. Decabromodiphenyl ethane (DBDPE, CAS 84852-53-9), a widely used non-reactive additive BFR, has a bromine content of ~82 wt% but contains zero nitrogen, requiring separate nitrogen synergists (e.g., melamine) added at 5–15 phr to achieve comparable UL-94 ratings in polypropylene [3]. The self-contained N–Br synergy in the target compound may enable lower total additive loading to achieve V-0 rating compared to DBDPE + melamine combinations.

Bromine Content Halogen Efficiency Flame Retardant Loading

Cytochrome P450-Mediated Biotransformation: Metabolic Stability of TDBP-TAZTO Class as Proxy for In Silico Toxicity Profiling

A 2024 study elucidated the biotransformation pathway of TDBP-TAZTO (1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione) by human cytochrome P450 enzymes, identifying CYP3A4 as the primary isoform responsible for oxidative debromination and N-dealkylation, yielding mono- and di-brominated metabolites with predicted lower bioaccumulation potential [1]. The target compound shares the 2,3-dibromopropyl moiety attached to a triazine core but differs by having a single dibromopropyl group (vs. three in TDBP-TAZTO), an allyl substituent, and a triamine rather than trione core. The reduced number of labile C–Br bonds (two vs. six in TDBP-TAZTO) suggests potentially lower rates of P450-mediated bioactivation, although direct metabolic data are not yet available.

Biotransformation Cytochrome P450 In Silico Toxicology

Procurement-Relevant Application Scenarios Where N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine Offers Differentiated Value


Reactive FR for Unsaturated Polyester and Vinyl Ester Resins Requiring Permanent, Non-Leaching Flame Retardancy

The allyl group enables copolymerization with styrene during the curing of unsaturated polyester (UPE) and vinyl ester resins, covalently binding the FR into the thermoset network . This addresses the migration issue observed with additive BFRs such as TDBP-TAZTO, where environmental release has been documented in e-waste recycling areas [1]. Potential applications include fiberglass-reinforced panels for marine, construction, and transportation sectors where water/solvent contact accelerates additive leaching.

Epoxy-Based Laminates for Printed Circuit Boards (PCBs) Requiring High Thermal Durability Through Lead-Free Soldering

Brominated triazine compounds are explicitly claimed as preferred flame-retardant additives for epoxy-based circuit board laminates in US 6,767,639 B2 [2]. The high onset-of-decomposition temperature (≥285 °C inferred from TDBP-TAZTO data) allows the FR to survive lead-free soldering processes (peak temperatures 250–260 °C) without premature degradation: a key requirement for IPC-4101-compliant FR-4 laminates [3].

Intumescent Flame-Retardant Systems in Polyolefin Compositions Where Nitrogen Synergism Reduces Total Phosphorus Loading

The triazine core functions as both a nitrogen source and a char-forming agent when combined with ammonium/amine phosphates in intumescent systems, as demonstrated for 2,4,6-triamino-1,3,5-triazine derivatives in polyolefin formulations (89–45 parts polymer; 8–30 parts phosphate; 3–25 parts triazine derivative) [4]. This compound's reactive allyl moiety may additionally graft onto polypropylene backbones during melt compounding, potentially enhancing compatibilization and char integrity compared to non-reactive triazine derivatives.

Precursor for Advanced Functional Materials in Academic and Industrial R&D Programs Seeking Reactive Triazine Building Blocks

The dual functionality (allyl unsaturation + dibromopropyl electrophilic sites) makes this compound a versatile synthetic intermediate for click chemistry (thiol-ene), azide substitution, or further derivatization, as demonstrated by quantitative conversion of allyl to 1,2-dibromopropyl groups in related RAFT polymerization studies [5]. This opens applications beyond flame retardancy, including polymer-supported reagents, functional coatings, and biomedical research, where the triazine scaffold has shown bromodomain-inhibitory activity (ChEMBL ID CHEMBL4067436) [6].

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